molecular formula C12H15NO B2780622 1-Benzyl-5-methylpyrrolidin-2-one CAS No. 91640-09-4

1-Benzyl-5-methylpyrrolidin-2-one

Katalognummer: B2780622
CAS-Nummer: 91640-09-4
Molekulargewicht: 189.258
InChI-Schlüssel: DGLZRVVVADDTMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-5-methylpyrrolidin-2-one is a chemical compound with the molecular formula C12H15NO . It is a derivative of pyrrolidin-2-one, which is a five-membered lactam (a cyclic amide) with a nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the use of donor–acceptor cyclopropanes and primary amines . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, which is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds at atomic resolution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 155-160 °C (under a pressure of 13 Torr), a density of 1.084±0.06 g/cm3 (predicted), and an acidity coefficient (pKa) of -0.38±0.40 (predicted) .

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

1-Benzyl-5-methylpyrrolidin-2-one has been studied for its potential neuroleptic properties. A study by Iwanami et al. (1981) found that compounds related to this compound, particularly benzamides of 1-benzyl-3-aminopyrrolidine, showed significant neuroleptic activity. These compounds were more active than linear benzamides and exhibited a high ratio of antistereotypic activity to cataleptogenicity, suggesting potential as drugs with fewer side effects for the treatment of psychosis (Iwanami et al., 1981).

Cancer Treatment

In cancer research, derivatives of this compound have been explored. The compound ABT-888, a cyclic amine-containing benzimidazole carboxamide PARP inhibitor, has shown excellent potency against both PARP-1 and PARP-2 enzymes. This compound, synthesized from this compound derivatives, is aqueous soluble, orally bioavailable, and demonstrated efficacy in in vivo cancer models (Penning et al., 2009).

Synthesis and Chemical Properties

Mattern (1996) utilized 1-benzyloxycarbonyl-4-hydroxy-5-methylpyrrolidin-2-one, a related compound, for the stereospecific synthesis of several N-protected pyrrolin-2-ones. This process involved an unexpected dehydration reaction, highlighting the interesting chemical properties and potential synthetic applications of compounds related to this compound (Mattern, 1996).

Medicinal Chemistry and Pharmacology

Further research by Usuda et al. (2004) on YM-09151-2, a derivative of this compound, demonstrated its potent and long-lasting neuroleptic properties with selective antagonistic action on dopamine D1 receptors. This suggests its potential as a treatment for cognitive dysfunction (Usuda et al., 2004).

Pharmacological Research Tools

Tueckmantel et al. (1997) synthesized 1-benzyl-APDC, which displayed good selectivity for mGluR6 receptors. This compound, related to this compound, may be a useful tool in pharmacological research, especially in the study of metabotropic glutamate receptors (Tueckmantel et al., 1997).

Antipsychotic and Dopamine Receptor Studies

YM-09151-2, closely related to this compound, has been investigated as an antagonist of dopamine receptors. Studies by Grewe et al. (1982) and Meltzer et al. (1983) focused on its interaction with D2-type dopamine receptors, suggesting its use as a tool in pharmacological investigations of dopamine receptor subtypes (Grewe et al., 1982); (Meltzer et al., 1983).

Eigenschaften

IUPAC Name

1-benzyl-5-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLZRVVVADDTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.